Plasma Hydrolysis Half-Life Differentiation vs. N,N-Disubstituted Glycolamide Esters
As an N-monosubstituted glycolamide ester, 2-(butylamino)-2-oxoethyl (4-chlorophenyl)acetate is expected to exhibit significantly longer plasma half-lives compared to N,N-disubstituted glycolamide ester prodrugs. In a class-level study of 6-methoxy-2-naphthylacetic acid glycolamide esters, monosubstituted glycolamide esters showed plasma half-lives ranging from 168 to 809 seconds, whereas N,N-disubstituted variants hydrolyzed much faster with half-lives of only 7 to 83 seconds [1]. This indicates that the target compound, with its single N-butyl substituent, provides a slower, more sustained release of the parent acid compared to disubstituted glycolamide prodrugs. No direct experimental plasma half-life data for this specific compound were identified in primary literature.
| Evidence Dimension | In vitro plasma enzymatic hydrolysis half-life |
|---|---|
| Target Compound Data | Not directly determined; predicted to fall within the N-monosubstituted glycolamide ester range of 168–809 s based on class behavior [1]. |
| Comparator Or Baseline | N,N-disubstituted glycolamide esters of 6-methoxy-2-naphthylacetic acid: half-life 7–83 s in human plasma [1]. |
| Quantified Difference | Approximately 2- to 100-fold longer half-life for monosubstituted vs. disubstituted glycolamide esters (class-level range). |
| Conditions | Human plasma, 37°C, pH 7.4; data from Bundgaard & Nielsen 1995 [1]. |
Why This Matters
A longer plasma half-life indicates a slower prodrug-to-drug conversion rate, which is critical for designing sustained-release formulations and avoiding rapid systemic spikes of the active 4-chlorophenylacetic acid.
- [1] Bundgaard H, Nielsen NM. Glycolamide esters of 6-methoxy-2-naphthylacetic acid as potential prodrugs – physicochemical properties, chemical stability and enzymatic hydrolysis. Int J Pharm. 1995;120(2):197-206. doi: 10.1016/0378-5173(94)00428-7. View Source
